![molecular formula C20H21BrN2O5 B14798444 (2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide](/img/structure/B14798444.png)
(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide is an organic compound with the molecular formula C20H21BrN2O5 It is known for its complex structure, which includes a brominated phenoxy group, a dimethoxyphenyl group, and an acrylohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-methylphenol, is brominated using bromine to form 4-bromo-2-methylphenol.
Esterification: The brominated phenol is then esterified with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid.
Hydrazide Formation: The ester is reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation: Finally, the hydrazide is condensed with 3,4-dimethoxybenzaldehyde under acidic conditions to yield N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- N’-[(4-chloro-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide
- N’-[(4-fluoro-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide
Uniqueness
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
特性
分子式 |
C20H21BrN2O5 |
|---|---|
分子量 |
449.3 g/mol |
IUPAC名 |
(E)-N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C20H21BrN2O5/c1-13-10-15(21)6-8-16(13)28-12-20(25)23-22-19(24)9-5-14-4-7-17(26-2)18(11-14)27-3/h4-11H,12H2,1-3H3,(H,22,24)(H,23,25)/b9-5+ |
InChIキー |
RYBYJDKLEBSZKF-WEVVVXLNSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C=CC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
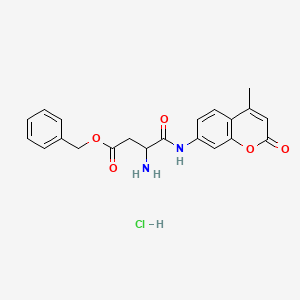
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)
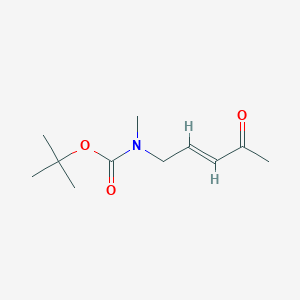
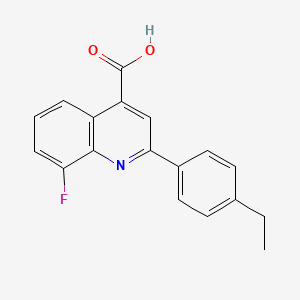
![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
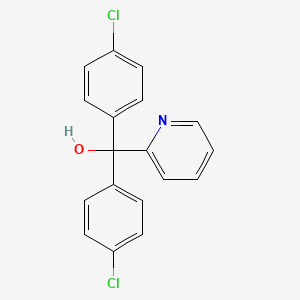
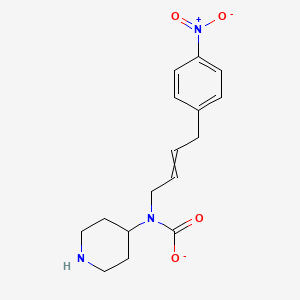
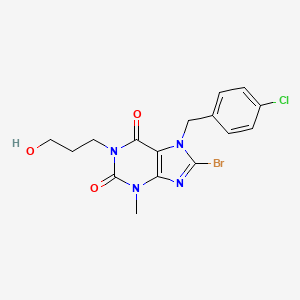
![(E)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14798417.png)

![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(tritylamino)pentanoic acid](/img/structure/B14798423.png)
